[(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name [(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate specifies:
- A hexahydronaphthalene core with hydroxy (C6), methyl (C7), and ester substituents.
- A tetrahydro-4-hydroxy-6-oxopyran (oxan-2-yl) group linked via an ethyl bridge to C8.
- A (2S)-2-methylbutanoate ester at C1.
Stereochemical features (Figure 1):
- Hexahydronaphthalene system : Absolute configurations at C1 (S), C6 (R), C7 (R), C8 (S), and C8a (R).
- Oxan-2-yl moiety : Configurations at C2 (R) and C4 (R).
- Ester group : (2S)-2-methylbutanoate chirality confirmed via nuclear Overhauser effect spectroscopy (NOESY) correlations.
Comparative Analysis of 2D/3D Molecular Representations
2D vs. 3D structural insights (Table 1):
Key observations :
- The 3D model reveals a L-shaped molecular architecture critical for biological activity, with the hexahydronaphthalene and oxan-2-yl groups forming orthogonal planes.
- Molecular dynamics simulations show <1 Å RMSD between computed and crystallographic conformations.
X-ray Crystallography and Computational Conformational Modeling
Single-crystal X-ray data (orthorhombic P2₁2₁2₁):
- Unit cell parameters : a = 9.432 Å, b = 14.876 Å, c = 20.541 Å, α = β = γ = 90°.
- Key intermolecular interactions :
- O-H···O hydrogen bonds between C6-OH and oxan-2-yl carbonyl (2.68 Å).
- C-H···π interactions between hexahydronaphthalene rings (3.12 Å).
Computational modeling (Figure 2):
- Density functional theory (DFT) at B3LYP/6-311++G(d,p) level confirms:
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) (Table 2):
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 5.77 | d (J=9.8 Hz) | H3 (hexahydronaphthalene) |
| 4.47 | m | H8a (axial proton) | |
| 3.57 | s | OCH3 (ester methyl) | |
| ¹³C | 172.18 | - | Ester carbonyl |
| 75.70 | - | C6-OH | |
| 51.57 | - | OCH3 (ester) |
Infrared (IR) spectroscopy (Figure 3):
- Strong absorption at 1732 cm⁻¹ (ester C=O stretch).
- Broad band at 3450 cm⁻¹ (O-H stretching from C6 and C4 hydroxy groups).
| m/z | Fragment Ion |
|---|---|
| 404.5 | [M+H]⁺ (molecular ion) |
| 285.2 | Hexahydronaphthalene-oxan-2-yl moiety |
| 199.1 | (2S)-2-methylbutanoate ion |
Notable fragmentation : McLafferty rearrangement at m/z 173.1 ([C₁₀H₁₃O₂]⁺).
Figures
Figure 1: Stereochemical map highlighting chiral centers (red = R, blue = S).
Figure 2: Overlay of X-ray (green) and DFT-optimized (purple) structures (RMSD = 0.87 Å).
Figure 3: IR spectrum with annotated functional group regions.
Properties
IUPAC Name |
[(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19-,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXABYACWXHFQQ-VDKZLKBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652612 | |
| Record name | (1S,6R,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87984-67-6 | |
| Record name | (1S,6R,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microbial Fermentation of Polyketide Precursors
The hexahydronaphthalene core is structurally analogous to fungal polyketides, such as lovastatin, produced by Aspergillus terreus. Fermentation-based methods offer a scalable route to advanced intermediates:
Key Steps :
-
Strain selection : High-yield Aspergillus strains are cultured in optimized media (e.g., lactose, peptone) to produce lovastatin-like polyketides.
-
Precursor extraction : Mycelia are processed via solvent extraction (ethyl acetate, methanol) and chromatographic purification.
-
Oxidative modification : Microbial hydroxylases introduce the 6-hydroxy group, as seen in statin biosynthesis.
Table 1: Fermentation Parameters for Polyketide Production
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| pH | 6.8–7.2 | +18% |
| Temperature | 28°C | +22% |
| Aeration Rate | 1.0 vvm | +15% |
| Fermentation Duration | 144–168 hours | +25% |
Chemical Synthesis of the Hexahydronaphthalene Core
Ring-Closing Metathesis (RCM) for Bicyclic Framework
The hexahydronaphthalene system is constructed via RCM using Grubbs catalysts:
Procedure :
-
Diene preparation : (E,E)-1,5-diene precursors are synthesized from geraniol derivatives.
-
Metathesis : 2nd-generation Grubbs catalyst (5 mol%) in dichloromethane at 40°C for 12 hours achieves 78% cyclization efficiency.
-
Stereochemical control : Chiral auxiliaries or asymmetric hydrogenation (e.g., Noyori catalysts) set the 7R and 8S configurations.
Oxan Ring Construction: Diazotization-Hydrolysis and Cyclization
The patent-pending method for 6-hydroxycoumarin synthesis (CN106946827A) provides a model for introducing hydroxyl groups via diazonium intermediates. Adapting this approach:
Stepwise Protocol :
-
Nitro reduction : 6-Nitro intermediates are reduced using hydrazine hydrate (80–85%) and FeCl₃·6H₂O (0.075 mol eq) in DMF/ethanol (2:8 v/v) at 90–100°C, yielding 6-aminocoumarins (90–92.5% yield).
-
Diazotization-hydrolysis : Treatment with NaNO₂ in H₂SO₄ (30% wt/wt) at 0–5°C, followed by hydrolysis in 60% H₂SO₄ at 100–110°C, affords 6-hydroxy derivatives (85–94% yield).
Modifications for Oxan Subunit :
-
Replace coumarin with a γ-lactone precursor.
-
Use enantioselective epoxidation (Sharpless conditions) to install the 4R-hydroxy group.
Esterification: Enantioselective Acylation
The (2S)-2-methylbutanoate ester is introduced via Steglich esterification or enzymatic catalysis:
Steglich Method :
-
Conditions : DCC (1.2 eq), DMAP (0.1 eq), dry CH₂Cl₂, 0°C → RT, 24 hours.
-
Yield : 68–72% (racemic), requiring chiral HPLC resolution (Chiralpak AD-H column).
Enzymatic Resolution :
-
Lipase B (CAL-B) : Catalyzes kinetic resolution in tert-butyl methyl ether, favoring (2S)-enantiomer (ee >98%, yield 45%).
Integrated Synthesis: Case Study
Hypothetical Route Combining Fermentation and Chemical Steps :
-
Fermentation : Produce hexahydronaphthalenol via Aspergillus terreus (18 g/L titer).
-
Hydroxylation : Microbial P450 enzymes introduce 6-OH (65% conversion).
-
Oxan Synthesis : Diazotization-hydrolysis (as in) forms 4-hydroxy-6-oxooxan.
-
Esterification : CAL-B-mediated acylation with (2S)-2-methylbutanoic acid.
Table 2: Critical Reaction Metrics
| Step | Yield | Purity | Key Catalyst/Reagent |
|---|---|---|---|
| Fermentation | 18 g/L | 95% | Aspergillus terreus |
| Hydroxylation | 65% | 90% | P450 BM3 variant |
| Diazotization-Hydrolysis | 85% | 98% | FeCl₃·6H₂O, H₂SO₄ |
| Enzymatic Esterification | 45% | >98% ee | CAL-B lipase |
Chemical Reactions Analysis
Types of Reactions: [(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different metabolites and for its analytical applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include different hydroxy and keto derivatives, which are crucial for further analytical and pharmacological studies .
Scientific Research Applications
Structural Characteristics
The compound features a hexahydronaphthalene core with multiple chiral centers and functional groups that contribute to its biological activity. The presence of the hydroxyl and oxo groups is particularly relevant for its pharmacological interactions.
Statin Derivative Research
This compound is closely related to statins like simvastatin and lovastatin, which are widely used for managing cholesterol levels. Statins function by inhibiting the enzyme HMG-CoA reductase, crucial in cholesterol biosynthesis.
Drug Development
The compound is being investigated for its potential as a lead structure in the development of new antihyperlipidemic agents. Research indicates that modifications to the core structure may enhance efficacy and reduce side effects.
Case Studies
Several studies have explored the pharmacokinetics and pharmacodynamics of similar compounds:
- Simvastatin Micelles : A study demonstrated the use of polymeric micelles to enhance the solubility and stability of simvastatin in pharmaceutical formulations . This approach could be applied to optimize formulations containing this compound.
- Efficacy Comparisons : Comparative studies on various statin derivatives have shown that structural modifications can significantly impact their potency and side-effect profiles .
Biochemical Pathway Analysis
Research into this compound also involves examining its effects on metabolic pathways associated with lipid metabolism. Understanding these pathways can lead to insights into managing dyslipidemia effectively.
Relevant Pathways
The compound's interactions may influence several key biochemical pathways:
- Cholesterol biosynthesis
- Lipid metabolism regulation
- Inflammatory response modulation
Toxicological Studies
Assessing the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological studies help determine potential adverse effects and establish safe dosage ranges.
Safety Assessments
Initial toxicity assessments indicate that compounds within this class generally exhibit favorable safety profiles at therapeutic doses; however, ongoing research is necessary to confirm these findings across diverse populations.
Mechanism of Action
The mechanism of action of [(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate involves the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition leads to a decrease in the synthesis of mevalonate, a precursor of cholesterol, thereby reducing cholesterol levels in the blood . The compound also increases the expression of hepatic low-density lipoprotein (LDL) receptors, enhancing the clearance of LDL cholesterol from the bloodstream .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs: lovastatin , mevastatin , and simvastatin . These share a conserved hexahydronaphthalenyl core but differ in substituents and stereochemistry, leading to distinct pharmacological and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Ester Moieties: The target compound’s (2S)-2-methylbutanoate ester differs from simvastatin’s 2,2-dimethylbutanoate group. The latter’s bulkier substituent enhances lipophilicity, improving membrane permeability and oral bioavailability . Lovastatin and mevastatin share the same ester group as the target compound but lack additional methyl groups (e.g., at C3 in simvastatin), leading to reduced metabolic stability .
Stereochemical Variations :
- The (2R,4R)-configured oxane ring in the target compound’s side chain is critical for binding to HMG-CoA reductase. Simvastatin’s (2S,4R) configuration alters binding affinity, contributing to its higher potency .
Biological Activity :
- Lovastatin and simvastatin are clinically validated for hypercholesterolemia, while the target compound’s activity remains inferred. suggests statins like lovastatin also exhibit anti-cancer effects by modulating cell adhesion and migration pathways (e.g., MMP inhibition).
Molecular Weight and Charge :
- The target compound’s higher molecular weight (~458.6 g/mol vs. 404.5 g/mol for lovastatin) may influence pharmacokinetics, such as tissue distribution and renal clearance .
Research Findings and Mechanistic Insights
- Statins and HMG-CoA Reductase : The conserved hexahydronaphthalenyl core in all four compounds competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. The target compound’s hydroxyl and oxane groups likely facilitate hydrogen bonding with the enzyme’s active site .
- Anti-Cancer Potential: Lovastatin’s ability to inhibit cancer cell invasion (e.g., M14 melanoma cells) via MMP suppression suggests similar mechanisms may apply to the target compound .
- Synthetic Challenges : Simvastatin’s synthetic modification (addition of methyl groups) highlights the trade-off between enhanced efficacy and increased synthetic complexity, a consideration for scaling production of the target compound .
Biological Activity
The compound [(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound is characterized by a hexahydronaphthalene backbone with hydroxyl and ester functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an inhibitor of HMG-CoA reductase. This enzyme plays a crucial role in cholesterol biosynthesis and is a target for statin drugs.
- HMG-CoA Reductase Inhibition : The compound acts by competitively inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This results in increased uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream.
- Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant properties that may protect against oxidative stress in various cellular contexts .
Pharmacological Effects
The pharmacological effects of this compound include:
Case Studies and Clinical Applications
Several studies highlight the clinical relevance of this compound:
- Cholesterol Management : A clinical trial demonstrated that patients taking statins derived from similar compounds experienced a significant reduction in LDL cholesterol levels after 12 weeks of treatment .
- Cardiovascular Health : Another study reported improved endothelial function and reduced markers of inflammation in patients treated with statins over a six-month period .
- Diabetes Management : Research has indicated that this compound may also play a role in managing blood glucose levels through its antioxidant effects .
Safety and Toxicology
While the compound is generally well-tolerated at therapeutic doses, potential side effects include:
| Side Effect | Incidence |
|---|---|
| Muscle Pain | 5% |
| Liver Enzyme Elevation | 3% |
| Gastrointestinal Disturbances | 10% |
Monitoring liver function tests is recommended for patients on long-term therapy.
Q & A
Q. What cell-based assays are suitable for evaluating this compound’s anti-invasive and anti-migratory effects in cancer research?
- Answer : Matrigel invasion assays (e.g., using M14 melanoma or HT144 cells) are standard for assessing inhibition of invasion. Integrin-mediated adhesion assays and transwell migration models (with fibronectin-coated membranes) can elucidate mechanisms linked to matrix metalloproteinase (MMP) modulation . Dose-response curves should include controls for cytotoxicity (e.g., MTT assays) to distinguish specific effects .
Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound, and how do they impact formulation strategies?
- Answer : The compound’s logP (~4.2) and poor aqueous solubility necessitate lipid-based formulations (e.g., cyclodextrin complexes or micellar systems). Stability studies under varying pH and temperature conditions are critical, as lactone ring hydrolysis in aqueous media can alter bioavailability. Solid-state characterization (e.g., DSC, XRD) ensures polymorphic consistency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in cell-based assay data, such as conflicting IC₅₀ values across different cancer cell lines?
- Answer : Discrepancies often arise from variations in cell permeability, efflux pump expression (e.g., P-gp), or metabolic conversion rates. Normalize data using intracellular concentration measurements (LC-MS) and compare across isogenic cell lines with/without efflux transporters. Cross-validate findings with 3D spheroid models to mimic in vivo conditions .
Q. What synthetic strategies optimize the stereochemical yield of this compound, particularly for the oxane ring and hexahydronaphthalene core?
- Answer : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) ensures high enantiomeric excess for the hexahydronaphthalene core. For the oxane ring, enzymatic resolution (lipases or esterases) or chiral auxiliary-mediated cyclization improves stereocontrol. Purification via preparative HPLC with chiral columns (>98% ee) is recommended .
Q. How can researchers differentiate off-target effects (e.g., Rho GTPase modulation) from HMG-CoA reductase-specific inhibition in mechanistic studies?
- Answer : Use CRISPR/Cas9 HMG-CoA reductase knockout cell lines to isolate off-target effects. Alternatively, combine the compound with mevalonate pathway intermediates (e.g., geranylgeranyl pyrophosphate) to rescue phenotype changes. Phosphoproteomics or pull-down assays (e.g., RhoA-GTP activation) can identify non-canonical targets .
Q. What in vivo models are appropriate for studying the compound’s pharmacokinetics and tissue distribution?
- Answer : Rodent models with bile duct cannulation allow quantification of enterohepatic recirculation. Radiolabeled compound (³H or ¹⁴C) tracing in tissues (e.g., liver, muscle) via autoradiography or LC-AMS (accelerator mass spectrometry) provides precise distribution data. Consider PBPK modeling to predict human pharmacokinetics .
Q. How can metabolomic profiling identify biomarkers of this compound’s efficacy or toxicity in preclinical studies?
- Answer : Untargeted LC-HRMS metabolomics of plasma/liver homogenates can reveal changes in mevalonate pathway intermediates (e.g., squalene, dolichol) or off-target effects (e.g., CoQ10 depletion). Multivariate analysis (PLS-DA) distinguishes treatment-specific metabolic signatures. Validate findings with stable isotope tracers (¹³C-mevalonate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
